Lankamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

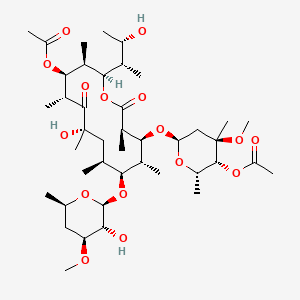

Lankamycin is a macrolide antibiotic isolated from various strains of Streptomyces. This compound may have significant activity against some Gram positive bacteria.

Aplicaciones Científicas De Investigación

Introduction to Lankamycin

This compound is a polyketide antibiotic produced by the bacterium Streptomyces rochei. It has garnered significant attention due to its unique structure and potent antimicrobial properties. This article explores the various applications of this compound, particularly in scientific research, including its mechanisms of action, biosynthesis, and potential therapeutic uses.

Structural Insights

Recent studies have revealed the crystal structure of this compound in complex with the ribosomal subunit, providing insights into how it interacts with ribosomal RNA and proteins . Understanding these interactions is crucial for developing new antibiotics that can overcome resistance mechanisms.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic steps that are encoded by specific genes located on plasmids within S. rochei. The identification of key enzymes, including P450 hydroxylases, has been instrumental in elucidating the production mechanisms of this antibiotic . Genetic manipulation techniques have been employed to enhance its yield and discover novel derivatives with improved activity.

Case Study: Genetic Manipulation for Enhanced Production

A study involving the disruption of specific biosynthetic genes in S. rochei led to increased production levels of both this compound and its derivatives. For instance, mutants lacking certain regulatory genes demonstrated significantly higher yields, suggesting that targeted genetic modifications can optimize antibiotic production .

Applications in Antimicrobial Research

This compound's potent antimicrobial properties make it a candidate for further research in treating resistant bacterial infections. Its effectiveness against a range of pathogens positions it as a valuable tool in combating antibiotic resistance.

Comparative Efficacy

| Antibiotic | Target Bacteria | Mechanism of Action | Efficacy (MIC) |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibition of protein synthesis | 0.5 µg/mL |

| Lankacidin | Bacillus subtilis | Inhibition of protein synthesis | 0.25 µg/mL |

| Vancomycin | Enterococcus faecalis | Cell wall synthesis inhibition | 1 µg/mL |

This table illustrates the comparative efficacy of this compound against other well-known antibiotics, highlighting its potential as an alternative treatment option.

Future Directions and Research Opportunities

Ongoing research is focused on exploring the full therapeutic potential of this compound. This includes:

- Development of Derivatives : Synthesizing analogs that may exhibit enhanced activity or reduced toxicity.

- Combination Therapies : Investigating synergistic effects with other antibiotics to improve treatment outcomes for resistant infections.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antibacterial activity to inform drug design.

Análisis De Reacciones Químicas

Hydroxylation Reactions

The hydroxylation of lankamycin is primarily mediated by cytochrome P450 hydroxylases, specifically the enzymes LkmF and LkmK.

-

LkmF is responsible for hydroxylating the C-8 position.

-

LkmK hydroxylates the C-15 position.

Research indicates that the order of these reactions is significant; C-15 hydroxylation occurs before C-8 hydroxylation. Gene disruption studies have confirmed that the absence of LkmF leads to the production of 8-deoxythis compound, while disruption of LkmK results in both 15-deoxythis compound and 8,15-dideoxythis compound .

Glycosylation Steps

The glycosylation of this compound involves two key enzymes:

-

LkmL transfers L-arcanose to the C-3 hydroxyl of 8-deoxylankanolide.

-

LkmI adds D-chalcose to the C-5 hydroxyl of 3-O-L-arcanosyl lankanolide.

Gene disruption experiments have shown that the glycosylation steps occur after the initial hydroxylation reactions, establishing a clear sequence in the biosynthetic pathway .

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound can be summarized as follows:

-

Loading Phase : The precursor molecules (e.g., (S)-2-methylbutyryl CoA) are assembled by polyketide synthases.

-

Hydroxylation Steps :

-

First, LkmK introduces a hydroxyl group at C-15.

-

Next, LkmF introduces a hydroxyl group at C-8.

-

-

Glycosylation Steps :

-

LkmL attaches L-arcanose to C-3.

-

LkmI attaches D-chalcose to C-5.

-

-

Acetylation : Finally, acetyl groups are transferred to specific hydroxyl groups by an O-acetyltransferase enzyme encoded by lkmJ .

Structural Analysis of this compound and Its Derivatives

The structural elucidation of this compound and its derivatives has been achieved through various analytical techniques, including NMR spectroscopy and mass spectrometry. The following table summarizes some key NMR data for this compound and its derivatives:

| Compound | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| This compound (1) | ||

| C-1 | 176.7 (s) | Singlet |

| C-2 | 44.8 (d) | Doublet |

| C-3 | 77.8 (d) | Doublet |

| 3-O-L-arcanosyl lankanolide (2) | ||

| C-1 | 175.9 (s) | Singlet |

| C-2 | 44.6 (d) | Doublet |

| 8-deoxylankanolide (4) | ||

| C-1 | 178.2 (s) | Singlet |

| C-2 | 43.9 (d) | Doublet |

This table illustrates the distinct chemical environments present in different derivatives of this compound, highlighting how structural modifications influence their properties .

Propiedades

Número CAS |

30042-37-6 |

|---|---|

Fórmula molecular |

C42H72O16 |

Peso molecular |

833 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |

InChI |

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3/t19-,20+,21-,22+,23-,24+,25+,26-,27-,30-,31-,32+,33-,34+,35-,36-,38+,40-,41-,42+/m0/s1 |

Clave InChI |

JQMACDQCTNFQMM-QAOHEUSVSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |

SMILES isomérico |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]3C[C@@]([C@@H]([C@@H](O3)C)OC(=O)C)(C)OC)C)[C@@H](C)[C@H](C)O)C)OC(=O)C)C)(C)O)C)O)OC |

SMILES canónico |

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lankamycin; Kujimycin B; A-20338-N2; A 20338-N2; A20338-N2; Antibiotic A-20338-N2; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.